1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane
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Overview
Description
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane is an organic compound that features a cyclohexane ring substituted with a chloromethyl group and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane can be achieved through several methods:
Alkylation of Cyclohexane: One approach involves the alkylation of cyclohexane with chloromethyl and prop-2-en-1-yl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Grignard Reaction: Another method involves the use of a Grignard reagent, where cyclohexylmagnesium bromide reacts with chloromethyl and prop-2-en-1-yl halides under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve yield.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The prop-2-en-1-yl group can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Major Products
Substitution: Formation of azides, nitriles, or thioethers.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of cyclohexane derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound may serve as a building block for the development of new drugs or therapeutic agents.
Materials Science: It can be used in the synthesis of polymers or other materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can form various bonds. In pharmaceuticals, its mechanism would involve interactions with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclohexane: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
1-(Prop-2-en-1-yl)cyclohexane: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.
Uniqueness
1-(Chloromethyl)-1-(prop-2-en-1-yl)cyclohexane is unique due to the presence of both chloromethyl and prop-2-en-1-yl groups, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H17Cl |
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Molecular Weight |
172.69 g/mol |
IUPAC Name |
1-(chloromethyl)-1-prop-2-enylcyclohexane |
InChI |
InChI=1S/C10H17Cl/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-9H2 |
InChI Key |
WQSUNJHADLCXAM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCCCC1)CCl |
Origin of Product |
United States |
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